molecular formula C12H17NO3S B1490346 (E)-4-(cyclopropyl(tetrahydro-2H-thiopyran-4-yl)amino)-4-oxobut-2-enoic acid CAS No. 2098160-01-9

(E)-4-(cyclopropyl(tetrahydro-2H-thiopyran-4-yl)amino)-4-oxobut-2-enoic acid

Cat. No.: B1490346
CAS No.: 2098160-01-9
M. Wt: 255.34 g/mol
InChI Key: UTGAGMFLRKWDBK-ONEGZZNKSA-N
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Description

(E)-4-(cyclopropyl(tetrahydro-2H-thiopyran-4-yl)amino)-4-oxobut-2-enoic acid is a specialized chemical reagent designed for medicinal chemistry and neuropharmacology research. This compound features a conjugated (E)-4-oxobut-2-enoic acid core, a scaffold recognized as a potent inhibitor of the kynurenine-3-hydroxylase enzyme, which is a key target for neuroprotective agents . The molecule is further functionalized with a cyclopropyl group and a tetrahydro-2H-thiopyran-4-yl moiety attached via an amide linkage; the sulfur-containing thiopyran ring is of significant interest in pharmaceutical research for its role in bioactive compounds, including antidepressants, antivirals, and anticancer agents . The primary research value of this compound lies in its potential application as a neuroprotectant. Related 4-aryl-2-hydroxy-4-oxobut-2-enoic acids have been shown to be among the most potent disclosed inhibitors of kynurenine-3-hydroxylase, an enzyme critical in the kynurenine pathway of tryptophan metabolism. Inhibition of this enzyme prevents the increase in interferon-gamma-induced synthesis of quinolinic acid, a neurotoxic metabolite, in primary cultures of human monocyte-derived macrophages, suggesting a pathway to treating neurodegenerative conditions . The inclusion of the thiopyran ring system is a strategic modification, as this heterocycle is known to enhance the biological profile of molecules, improving properties like metabolic stability and membrane permeability. This makes the compound a valuable building block for investigating new therapeutic interventions. It is supplied For Research Use Only and is strictly not intended for diagnostic or therapeutic applications in humans.

Properties

IUPAC Name

(E)-4-[cyclopropyl(thian-4-yl)amino]-4-oxobut-2-enoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17NO3S/c14-11(3-4-12(15)16)13(9-1-2-9)10-5-7-17-8-6-10/h3-4,9-10H,1-2,5-8H2,(H,15,16)/b4-3+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UTGAGMFLRKWDBK-ONEGZZNKSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1N(C2CCSCC2)C(=O)C=CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CC1N(C2CCSCC2)C(=O)/C=C/C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17NO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

255.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

(E)-4-(cyclopropyl(tetrahydro-2H-thiopyran-4-yl)amino)-4-oxobut-2-enoic acid, also known by its CAS number 2098160-01-9, is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article reviews the available literature on its biological properties, mechanisms of action, and therapeutic implications.

Chemical Structure and Properties

The molecular formula for this compound is C12H17N1O3S1C_{12}H_{17}N_{1}O_{3}S_{1}, with a molecular weight of approximately 241.34 g/mol. The structure features a cyclopropyl group and a tetrahydrothiopyran moiety, which are significant for its biological activity.

PropertyValue
CAS Number2098160-01-9
Molecular FormulaC₁₂H₁₇N₁O₃S₁
Molecular Weight241.34 g/mol
IUPAC NameThis compound

Research indicates that this compound may interact with various biological targets, including enzymes and receptors involved in inflammation and pain pathways. Preliminary studies suggest that it may act as a selective inhibitor of cyclooxygenase (COX) enzymes, particularly COX-2, which is implicated in inflammatory processes.

Anti-inflammatory Effects

A study evaluated the anti-inflammatory properties of related compounds and indicated that derivatives with similar structural features exhibit significant COX-2 inhibitory activity. For instance, compounds with a pyran ring demonstrated IC50 values in the nanomolar range for COX-2 inhibition, suggesting that this compound may possess comparable efficacy in reducing inflammation .

Analgesic Properties

In vivo studies using animal models have shown that compounds structurally related to this compound exhibit analgesic effects. For example, a carrageenan-induced paw edema model demonstrated that certain derivatives significantly reduced pain responses, indicating potential analgesic properties .

Case Studies

  • In Vitro Studies : In cell culture studies, this compound was tested for its ability to inhibit P-glycoprotein (P-gp), an important efflux transporter associated with drug resistance. Results showed that certain analogs effectively reversed P-gp-mediated drug resistance in cancer cells .
  • In Vivo Studies : A study involving rat models assessed the compound’s efficacy in reducing inflammation and pain. The results indicated that administration of the compound led to a significant decrease in paw swelling compared to control groups, supporting its potential as an anti-inflammatory agent .

Comparison with Similar Compounds

Piperidinyl Esters (Based on )

The European Patent Application (2021/09) details 2,2,6,6-tetramethylpiperidin-4-yl esters with varying alkyl chains (C1–C9). Although structurally distinct from the target compound, these analogs share a rigid heterocyclic core and ester functionalities.

Property Target Compound Piperidinyl Esters (C1–C9)
Core Structure Tetrahydro-2H-thiopyran + cyclopropyl group 2,2,6,6-Tetramethylpiperidine
Functional Group α,β-Unsaturated carboxylic acid (enoic acid) Ester (-COOR)
Electron Effects Electron-withdrawing carbonyl and sulfur atom Electron-donating methyl groups on piperidine
Lipophilicity (LogP)* Higher (due to thiopyran and cyclopropyl groups) Varies with alkyl chain length (e.g., C1: lower, C9: high)
Potential Applications Enzyme inhibition (speculative) Stabilizers, antioxidants

*LogP values estimated via computational modeling.

Key Differences :

  • The enoic acid moiety may confer reactivity absent in the ester analogs, enabling covalent binding to biological targets .

Cyclopropane-Containing Analog: Tranylcypromine Derivatives

Tranylcypromine (a cyclopropylamine-based MAO inhibitor) shares the cyclopropyl motif but lacks the thiopyran and enoic acid groups.

Property Target Compound Tranylcypromine
Bioactivity Unknown (speculative: protease inhibition) MAO-A/MAO-B inhibition
Metabolic Stability High (cyclopropyl + thiopyran) Moderate (prone to oxidative metabolism)
Solubility Low (logP ~3.5) Moderate (logP ~2.1)

The thiopyran group in the target compound likely enhances membrane permeability compared to tranylcypromine’s simpler structure.

α,β-Unsaturated Carboxylic Acids: Acrylic Acid Derivatives

Compounds like methyl acrylate or sorbic acid share the α,β-unsaturated carbonyl system but lack heterocyclic substituents.

Property Target Compound Methyl Acrylate
Reactivity High (electron-deficient double bond) Moderate
Applications Medicinal chemistry (speculative) Polymer production, adhesives

The target compound’s cyclopropyl and thiopyran groups likely reduce its polymerization tendency compared to simple acrylic acid derivatives.

Preparation Methods

General Synthetic Strategy

The preparation of (E)-4-(cyclopropyl(tetrahydro-2H-thiopyran-4-yl)amino)-4-oxobut-2-enoic acid typically follows a multi-step approach:

  • Step 1: Preparation of the α,β-unsaturated 4-oxobut-2-enoic acid scaffold.
    This involves the synthesis of the (E)-configured 4-oxobut-2-enoic acid core, often achieved via selective oxidation or condensation reactions starting from fumaric acid derivatives or related precursors. For example, related compounds such as (E)-4-methoxy-4-oxobut-2-enoic acid and (E)-4-ethoxy-4-oxobut-2-enoic acid have been synthesized by esterification and subsequent functional group transformations under mild conditions.

  • Step 2: Amination with cyclopropyl(tetrahydro-2H-thiopyran-4-yl)amine.
    The introduction of the amino substituent bearing the cyclopropyl and tetrahydrothiopyran ring can be accomplished by nucleophilic substitution or amidation reactions. Activation of the carboxylic acid group with carbodiimides such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDAC) in the presence of catalytic 4-N,N-dimethylaminopyridine (DMAP) facilitates amide bond formation at low temperatures (around 0 °C) in dichloromethane solvent. This method enables coupling of the amine nucleophile with the activated acid derivative to yield the target compound.

Detailed Reaction Conditions and Yields

Step Reagents & Conditions Solvent Temperature Catalyst Yield Notes
Activation of acid EDAC (1.2 eq), DMAP (catalytic) Dichloromethane (DCM) 0 °C DMAP High (typically >80%) Activation of carboxylic acid to O-acylisourea intermediate
Amination Cyclopropyl(tetrahydro-2H-thiopyran-4-yl)amine (1 eq) DCM 0 °C to room temperature - Moderate to high Nucleophilic attack on activated acid, forming amide bond

This procedure is adapted from related amide formation reactions reported for similar α,β-unsaturated carboxylic acid derivatives. The reaction is typically monitored by TLC or HPLC, and the product is isolated by extraction and purification techniques such as column chromatography.

Alternative Synthetic Approaches

  • Solid-Phase Peptide Synthesis (SPPS) Techniques:
    For analogues involving amino acid or peptide-like structures, SPPS methods using Fmoc-protected amino acids and resin-bound synthesis have been applied. This includes cycles of Fmoc deprotection with piperidine in DMF, coupling with activated carboxylic acid derivatives using carbodiimides and HOBt additives, and capping steps with acetic anhydride and DIEA. Although more common for peptide chains, this approach can be adapted for complex amino acid derivatives with cyclic amine substituents.

  • Use of Bromoacetic Acid and Hydrazide Intermediates:
    In some synthetic routes, bromoacetic acid is used to introduce reactive handles on resin or intermediates, followed by nucleophilic substitution with hydrazide or amine derivatives to build the desired compound. This method allows for fine control over stereochemistry and functional group placement.

Research Findings and Optimization Notes

  • The choice of coupling reagents such as EDAC and catalytic DMAP is critical to achieve high yield and selectivity under mild conditions, minimizing side reactions such as racemization or polymerization.

  • Reaction temperature control (maintaining 0 °C) during activation and coupling steps improves selectivity for the (E)-isomer and reduces byproduct formation.

  • Purification of the final compound typically involves chromatographic techniques optimized to separate closely related isomers and impurities.

  • The use of cyclic amines such as tetrahydro-2H-thiopyran derivatives requires careful handling due to potential ring strain and sensitivity to acidic or basic conditions.

Summary Table of Preparation Methods

Method Key Reagents Conditions Advantages Limitations
Carbodiimide-mediated amide coupling EDAC, DMAP, DCM, cyclopropyl(tetrahydrothiopyran)amine 0 °C, mild High yield, mild conditions, good selectivity Requires careful temperature control, moisture sensitive
Solid-phase synthesis (SPPS) Fmoc-protected amino acids, DIC, HOBt, piperidine, DMF Room temperature, repeated cycles Precise stereochemical control, scalable More complex setup, resin cost
Bromoacetic acid substitution Bromoacetic acid, hydrazide intermediates, NMP Overnight shaking, room temperature Versatile for diverse substituents Longer reaction times, multiple purification steps

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(E)-4-(cyclopropyl(tetrahydro-2H-thiopyran-4-yl)amino)-4-oxobut-2-enoic acid
Reactant of Route 2
(E)-4-(cyclopropyl(tetrahydro-2H-thiopyran-4-yl)amino)-4-oxobut-2-enoic acid

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